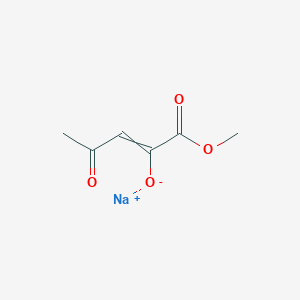
N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide
Overview
Description
N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide, also known as AMHMB, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and for its potential use in lab experiments.
Scientific Research Applications
1. Synthesis and Characterization
- The compound has been synthesized and characterized through various spectroscopic methods and elemental analysis. It features an N,O-bidentate directing group, potentially useful for metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).
2. Adsorption and Removal of Heavy Metals
- N-(2-Aminoethyl)-4-Hydroxy-2-Methylbenzamide derivatives have been used to create composite materials for the removal of Ni(II) from aqueous solutions, exhibiting high removal efficiency and offering potential applications in environmental remediation (N. Rahman & M. Nasir, 2019).
3. Antimicrobial Activity
- Certain derivatives have shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in developing new antimicrobial agents (Iveta Zadrazilova et al., 2015).
4. Electrochemical Oxidation and Antioxidant Activity
- Amino-substituted derivatives exhibit powerful antioxidant properties, with electrochemical oxidation mechanisms playing a crucial role in free radical scavenging. This suggests potential applications in the development of new antioxidants (I. Jovanović et al., 2020).
5. Coordination Chemistry and Metal Complex Formation
- The compound shows versatile coordination modes with metals, depending on reaction conditions. This unusual metal coordination chemistry opens doors to exploring new metal-ligand interactions for various applications (J. McGinley et al., 2009).
6. Polymer Synthesis
- Novel aromatic polyimides have been synthesized using derivatives of this compound, indicating applications in materials science for developing new polymers with specific properties (M. Butt et al., 2005).
properties
IUPAC Name |
N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-6-8(13)2-3-9(7)10(14)12-5-4-11/h2-3,6,13H,4-5,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDMHIHGUFXXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride](/img/structure/B1411725.png)











